Carbonylaminobenzamide

Description

Contextualization within Amide Chemistry

Carbonylaminobenzamide derivatives are a specialized subset of amides, organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. What sets them apart is the presence of a benzamide (B126) core, which is an aromatic amide derived from benzoic acid. The "carbonylamino" portion of the name indicates an additional carbonyl group attached to an amino group, which is then linked to the benzamide structure. This arrangement creates a unique electronic and structural environment, influencing the molecule's reactivity, conformation, and biological activity.

The amide bond is a cornerstone of peptide and protein chemistry, and its stability and planarity are well-understood. In this compound derivatives, the interplay between the two amide-like functionalities, one directly attached to the benzene (B151609) ring and the other as part of the carbonylamino side chain, leads to complex and often desirable chemical properties.

Overview of Structural Motifs and Substructural Features within this compound Scaffolds

The basic this compound scaffold offers numerous points for structural modification, leading to a wide diversity of derivatives. Key structural motifs and substructural features include:

The Benzamide Core: The substitution pattern on the aromatic ring of the benzamide moiety can be varied. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the entire molecule. The position of the carbonylamino group on the ring (ortho, meta, or para) also significantly impacts the molecule's shape and potential for intramolecular interactions.

The Carbonylamino Linker: This linker is a critical component that connects the benzamide core to other chemical entities. The nitrogen and carbonyl groups within this linker can participate in hydrogen bonding, which is crucial for interactions with biological targets.

Terminal Substituents: The atom or group attached to the terminal carbonyl of the carbonylamino linker can be widely varied. This position is often a key determinant of the derivative's specific function, be it as a pharmacophore in a drug candidate or a reactive handle for polymerization. For instance, derivatives with a 2,3-dichlorophenyl group attached to the nitrogen atom of the amide linkage have been synthesized and studied. ontosight.ai

The conformational flexibility of the carbonylamino side chain, combined with the rigidity of the benzamide core, allows these molecules to adopt specific three-dimensional arrangements, a critical factor in their biological activity and material properties. The universe of protein structures is known to be degenerate, with many frequently repeating structural motifs, and the study of such motifs can provide a valuable connection between structure and sequence. nih.gov

Historical Perspective on the Emergence of this compound Research

The study of this compound derivatives is an outgrowth of the broader field of benzamide chemistry, which has a long history in medicinal chemistry. Benzamides themselves are found in a variety of approved drugs. The more complex this compound scaffold likely emerged from systematic structure-activity relationship (SAR) studies, where researchers sought to optimize the properties of simpler benzamide-containing molecules.

The proliferation of derivative assets in various fields has been unprecedented in recent decades, leading to a commensurate growth in scientific research to understand and utilize these new entities. springerprofessional.de This trend is mirrored in the chemical sciences, with an increasing focus on novel molecular scaffolds like this compound. Early research likely focused on the synthesis of these compounds and initial explorations of their biological activities. As synthetic methodologies became more advanced, so did the ability to create a wider and more complex range of derivatives, paving the way for more detailed investigations into their potential applications. The evolution of financial derivatives, for example, has been influenced by market conditions, technological progress, and regulatory changes, a pattern of development also seen in the exploration of new chemical derivatives. researchgate.net

Significance and Scope of Research on this compound Derivatives

Research into this compound derivatives is a vibrant and expanding area with significant implications for both medicine and materials science. The versatility of the scaffold allows for the fine-tuning of molecular properties to achieve a desired effect.

In the realm of medicinal chemistry, these derivatives have been investigated for a wide range of therapeutic applications. For instance, certain derivatives have been explored for their potential as anticoagulants, targeting key enzymes in the coagulation cascade like thrombin and factor Xa. researchgate.netresearchgate.net Others have shown promise as anticancer agents, with some acting as tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov The ability to systematically modify the structure of this compound derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic profiles.

Beyond medicine, the structural features of this compound derivatives make them attractive candidates for the development of new materials. The presence of multiple amide functionalities allows for the formation of extensive hydrogen-bonding networks, which can lead to the self-assembly of molecules into well-ordered supramolecular structures. This property is of interest for the creation of functional materials such as liquid crystals, gels, and polymers with specific mechanical or electronic properties.

The continued exploration of new synthetic methods, coupled with advanced analytical techniques and computational modeling, will undoubtedly lead to the discovery of novel this compound derivatives with even more remarkable properties and applications. The ability to perform detailed analysis of spectroscopic data is crucial in this endeavor. nzqa.govt.nzarxiv.org

Detailed Research Findings

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. A common approach involves the coupling of a substituted aminobenzamide with a suitable carbonyl-containing compound. For example, the reaction of an aminobenzamide with an isocyanate or a chloroformate can yield the desired this compound structure. Microwave-assisted organic synthesis has also been employed to facilitate these reactions, often leading to higher yields and shorter reaction times. nih.gov

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Reference |

| 2-Aminobenzamide (B116534) | 2,3-Dichlorophenyl isocyanate | Nucleophilic Addition | 2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide | ontosight.ai |

| 3-Aminobenzonitrile | Phosgene | Phosgenation, then Amidation | Isocyanate intermediate, then reacted with an amine | researchgate.net |

| 2-Nitrobenzoyl chloride | 3-Cyanoaniline | Acylation, then Reduction and further steps | N-(3-cyanophenyl)-2-nitrobenzamide, leading to amidino derivatives | researchgate.net |

Spectroscopic Data of this compound Derivatives

The characterization of this compound derivatives relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic carbonyl and N-H stretching vibrations of the amide and urea (B33335) functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the elucidation of the complete chemical structure. Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Databases such as the NIST Atomic Spectra Database and other specialized spectral databases are invaluable resources for researchers in this field. nist.govwashington.eduwisc.edu

| Compound | Spectroscopic Data Highlights | Reference |

| 2-(((3-chloroanilino)carbonyl)amino)benzamide | Molecular Formula: C14H12ClN3O2, Monoisotopic Mass: 289.0618 Da | uni.lu |

| N-(substituted quinoline-3-yl) benzamide derivatives | Characterized by FT-IR, 1H NMR, 13C NMR, and Mass spectrometry (MS) | ajol.info |

| 4 -[4 -(1-(aryl)ureido)benzamide]podophyllotoxin congeners | MS (ESI): m/z 563 [M+H]+ for one derivative | scribd.com |

Established Synthetic Pathways for the Core this compound Scaffold

The construction of the fundamental this compound structure, centered around the benzamide core, can be achieved through several reliable synthetic routes. These pathways offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a diverse range of benzamide derivatives.

Oxidative Amidation Approaches for Benzamide Synthesis

Oxidative amidation has emerged as a powerful tool for the synthesis of benzamides, providing a direct conversion of various precursors into the desired amide products. This approach often involves the in-situ generation of an active acylating species from aldehydes, benzylamines, or even methylarenes, which then reacts with an amine.

One common strategy is the oxidative amidation of aldehydes with amines. A highly efficient copper-catalyzed protocol utilizes amine hydrochloride salts and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This method is advantageous due to the stability of amine salts and has been shown to produce amides in high yields, with some reactions achieving up to 99% efficiency. organic-chemistry.org The use of a CuI catalyst and NaHCO₃ as a base are crucial for the success of this transformation. organic-chemistry.org Another approach involves a one-pot procedure where aldehydes are converted to reactive nitrile imine intermediates, which are then oxidized to an acyl diazene species that subsequently acylates the amine. nih.gov Metal-free oxidative amidation processes have also been developed, employing reagents like hypervalent iodine species. acs.org

Benzylamines can also serve as precursors for benzamides through oxidative C-H bond cleavage. A notable metal-free method employs a catalytic amount of iodine (I₂) with TBHP as a green oxidant to convert benzylic carbons into the corresponding benzamides under mild conditions. acs.org Lewis acid catalysts, such as ZnBr₂ or FeCl₃, in conjunction with TBHP, have also been demonstrated to effectively catalyze the oxidation of benzylamines to amides. rsc.org

Furthermore, direct oxidative amidation can be achieved from methylarenes. An environmentally friendly method utilizes TBHP as the oxidant with co-catalysis of TBAI and FeCl₃ in water to efficiently produce aromatic amides from these readily available starting materials.

Interactive Data Table: Oxidative Amidation Approaches for Benzamide Synthesis

| Precursor | Catalyst/Reagent | Oxidant | Key Features | Reported Yields |

| Aldehydes | CuI | TBHP | Mild and efficient, uses amine HCl salts. organic-chemistry.org | Up to 99% organic-chemistry.org |

| Aldehydes | 2-nitrophenylhydrazine auxiliary | KBr/Oxone/K₂CO₃ | One-pot synthesis via nitrile imine intermediates. nih.gov | Moderate acs.org |

| Benzylamines | I₂ (catalytic) | TBHP | Metal-free, mild conditions. acs.org | Good to excellent acs.org |

| Benzylamines | ZnBr₂ or FeCl₃ (10 mol%) | TBHP | Lewis acid-catalyzed. rsc.org | Not specified |

| Methylarenes | TBAI/FeCl₃ | TBHP | Environmentally friendly, performed in water. | Efficient |

Acylation Reactions Involving Amine Precursors

Acylation of amines with activated carboxylic acid derivatives is a cornerstone of amide synthesis. The most traditional and widely used method in this category is the reaction of an amine with a benzoyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. testbook.comvedantu.com The Schotten-Baumann conditions often involve a two-phase system of water and an organic solvent, where the base in the aqueous phase neutralizes the generated acid. lscollege.ac.in This method is versatile and has been applied to the synthesis of various benzamides, including N-benzylacetamide from benzylamine and acetyl chloride. testbook.com

The synthesis of N-aryl benzamides can be achieved by reacting nitroarenes with acyl chlorides in the presence of an iron reductant in water. This method provides a selective and mild route to N-aryl amides from commercially available starting materials. rsc.org

Interactive Data Table: Acylation Reactions for Benzamide Synthesis

| Acylating Agent | Amine Precursor | Reaction Name/Conditions | Key Features | Reported Yields |

| Benzoyl chloride | Primary/Secondary amines | Schotten-Baumann reaction | Base-mediated, often biphasic solvent system. testbook.comlscollege.ac.in | Generally high |

| Acetyl chloride | Benzylamine | Schotten-Baumann reaction | Forms N-benzylacetamide. testbook.com | Not specified |

| Benzoyl chloride | Phenethylamine | Schotten-Baumann reaction | Synthesis of benzamide derivatives. vedantu.comchemistry-reaction.com | Not specified |

| Acyl chlorides | Nitroarenes | Fe-mediated reduction/amidation | One-pot synthesis in water. rsc.org | Medium to excellent rsc.org |

Coupling Reactions for Benzamide Formation

Palladium-catalyzed coupling reactions have become indispensable in modern organic synthesis, and they offer a powerful means to construct benzamides. Aminocarbonylation, in particular, provides a direct route to amides from aryl halides. In this process, an aryl halide is reacted with carbon monoxide and an amine in the presence of a palladium catalyst. acs.orgnih.gov Mechanistic studies have shown that the reaction proceeds through the formation of a phenacylpalladium halide complex, which then reacts with the amine to form the C-N bond. acs.orgnih.gov

Another palladium-catalyzed approach is the aminocarbonylation of aryl halides using formic acid and carbodiimides as a source of carbon monoxide. This method avoids the need to handle gaseous carbon monoxide directly. nih.gov The synthesis of benzamide-benzothiazole conjugates has also been achieved through palladium-catalyzed aminocarbonylation of iodoarenes with 2-aminobenzothiazole as the nucleophile. researchgate.net

Interactive Data Table: Coupling Reactions for Benzamide Formation

| Aryl Precursor | Amine Source | Catalyst/CO Source | Key Features |

| Aryl chlorides | Ammonia | Palladium catalyst / CO gas | Mechanistic studies available. acs.orgnih.gov |

| Aryl halides | Amines | Palladium catalyst / Formic acid & carbodiimide | In-situ CO generation. nih.gov |

| Iodoarenes | 2-Aminobenzothiazole | Palladium catalyst / CO gas | Synthesis of benzamide-benzothiazole conjugates. researchgate.net |

Other Conventional Amide Synthesis Techniques

Beyond the aforementioned methods, several other conventional techniques are routinely employed for the synthesis of the benzamide scaffold.

The direct amidation of carboxylic acids with amines is an atom-economical approach, though it can be challenging due to the formation of unreactive ammonium carboxylate salts. To overcome this, various activating agents and catalysts have been developed. For instance, tetramethyl orthosilicate (TMOS) has been shown to be an effective reagent for the direct amidation of both aliphatic and aromatic carboxylic acids. acs.org Titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines. nih.gov A thermo-mechanochemical approach, involving simultaneous mechanical and thermal activation, allows for the direct and quantitative conversion of carboxylic acids and amines to amides without the need for solvents or activating agents. chemrxiv.org

The Ritter reaction provides a unique pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary or benzylic alcohol, in the presence of a strong acid. wikipedia.orgchemistry-reaction.com Milder conditions have also been developed, for example, using refluxing formic acid, which avoids the need for a strong acid catalyst. organic-chemistry.org This method is particularly useful for preparing amides that might be sensitive to harsher conditions. organic-chemistry.org

Derivatization Strategies for Functional Group Incorporation

Once the core benzamide scaffold is in place, further functionalization can be carried out to introduce a variety of substituents, thereby modulating the compound's properties. A key site for such modifications is the benzamide nitrogen atom.

Modifications at the Benzamide Nitrogen Atom

The hydrogen atom on the benzamide nitrogen can be substituted through various N-alkylation and N-arylation reactions.

N-Alkylation of benzamides can be achieved using alcohols in the presence of a cobalt-nanocatalyst. This method offers a broad substrate scope and good functional group tolerance. nih.gov The reaction is believed to proceed via a base-promoted dehydrogenation of the alcohol to an aldehyde, followed by condensation with the benzamide and subsequent reduction. nih.gov Palladium catalysts, such as Pd(OAc)₂, have also been employed for the N-alkylation of benzamides with alcohols, sometimes under solvent-free conditions at elevated temperatures. rsc.org Another approach involves the use of alkyl halides as the alkylating agent, which can be effective for both primary and secondary amides under mild conditions. escholarship.org

N-Arylation of benzamides can be accomplished through various cross-coupling reactions. While not as extensively detailed in the provided context for the direct N-arylation of a pre-formed benzamide, the synthesis of N-aryl benzamides through methods like the Ullmann condensation or Buchwald-Hartwig amidation are well-established in the broader literature and represent viable strategies. The synthesis of N-aryl benzamides from nitroarenes and acyl chlorides also provides a direct route to these derivatives. rsc.org

Interactive Data Table: Derivatization at the Benzamide Nitrogen

| Modification | Reagent | Catalyst | Key Features |

| N-Alkylation | Alcohols | Cobalt-nanocatalyst | Broad substrate scope, good functional group tolerance. nih.gov |

| N-Alkylation | Alcohols | Pd(OAc)₂ | Can be performed under solvent-free conditions. rsc.org |

| N-Alkylation | Alkyl halides | Phase transfer catalyst | Mild conditions for primary and secondary amides. escholarship.org |

| N-Arylation | Nitroarenes/Acyl chlorides | Iron reductant | Direct synthesis of N-aryl benzamides. rsc.org |

Structure

2D Structure

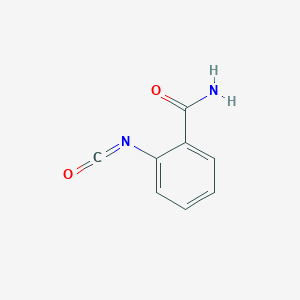

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-isocyanatobenzamide |

InChI |

InChI=1S/C8H6N2O2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H,(H2,9,12) |

InChI Key |

IGGHBQMZERWHGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N=C=O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Carbonylaminobenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, offering insights into the carbon-hydrogen framework. tandfonline.com The appearance of NMR spectra is influenced by both intramolecular factors and intermolecular effects, such as the solvent, which can significantly modify chemical shifts. tandfonline.com

Proton NMR (¹H NMR) Applications for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In Carbonylaminobenzamide derivatives, the ¹H NMR spectrum reveals characteristic signals corresponding to protons in different chemical environments. Aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), often as complex multiplets due to spin-spin coupling. The amide (N-H) proton signal is particularly diagnostic, often appearing as a broad singlet further downfield (δ 8.0-10.0 ppm), with its exact chemical shift being highly sensitive to solvent and concentration. The formation of an amide bond can be confirmed by the appearance of a new peak, for instance, around 8.808 ppm, corresponding to the HNRCO group. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.50 - 8.20 | Multiplet (m) | 4H |

| Amide (CO-NH-Ar) | 9.85 | Singlet (s) | 1H |

| Amine (CO-NH₂) | 7.90 | Broad Singlet (br s) | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. wikipedia.org Although less sensitive than ¹H NMR, it is invaluable for identifying the types of carbon atoms present. wikipedia.org In this compound derivatives, the carbonyl (C=O) carbon of the amide group is a key diagnostic signal, resonating at a significantly downfield chemical shift, typically in the range of 165-180 ppm. libretexts.orgyoutube.com Aromatic carbons produce signals between δ 120-150 ppm, while carbons of alkyl substituents appear in the upfield region (δ 10-40 ppm). youtube.com

Table 2: Typical ¹³C NMR Chemical Shifts for a this compound Skeleton

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 168.5 |

| Urea (B33335) Carbonyl (NH-CO-NH) | 155.0 |

| Aromatic (C-NH) | 142.0 |

| Aromatic (C-CO) | 135.2 |

| Aromatic (CH) | 120.0 - 130.0 |

Two-Dimensional (2D) NMR Techniques for Complex Structures

For more complex this compound derivatives with overlapping signals in 1D spectra, 2D NMR techniques are essential for complete structural assignment. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. emerypharma.com It is used to map out the connectivity of protons within the aromatic ring and any attached side chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. emerypharma.com This allows for the unambiguous assignment of protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation from an amide N-H proton to the carbonyl carbon would confirm the amide linkage.

Solvent Effects in NMR Spectral Interpretation

The choice of solvent can significantly alter the chemical shifts in an NMR spectrum, a phenomenon known as the solvent effect. tandfonline.comtandfonline.com These changes arise from different intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules. unn.edu.ng Amide N-H protons are especially susceptible to solvent effects. For example, the chemical shift of an N-H proton can shift by 1-2 ppm when the solvent is changed from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆). researchgate.netnih.gov Aromatic solvents can also induce notable changes in the chemical shifts of nearby protons. tandfonline.com Understanding these effects is critical for the accurate interpretation of NMR data and for comparing spectra recorded under different conditions.

Table 3: Example of Solvent Effect on Amide Proton (N-H) Chemical Shift

| Solvent | Dielectric Constant | Typical N-H Chemical Shift (δ, ppm) |

|---|---|---|

| Chloroform-d (CDCl₃) | 4.8 | 8.50 |

| Methanol-d₄ (CD₃OD) | 32.7 | 9.20 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound derivatives. ESI-MS typically generates protonated molecules, [M+H]⁺, in the positive ion mode, allowing for the direct determination of the molecular weight. unl.pt

Upon collision-induced dissociation (CID) in tandem MS (MS/MS) experiments, the protonated molecule fragments in a predictable manner. For benzamide-containing structures, a characteristic fragmentation pathway is the cleavage of the amide C-N bond. unl.pt This cleavage results in the formation of a stable benzoyl cation and the loss of a neutral amine fragment. Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO) to yield a phenyl cation. researchgate.net Analysis of these fragment ions provides conclusive evidence for the core benzamide (B126) structure. In some cases, fragmentation is thought to proceed via N-protonated tautomers. nih.gov

Table 4: Predicted ESI-MS Fragmentation for a Hypothetical this compound (M.W. = 179.17)

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₉N₃O₂]⁺ | 180.1 | Protonated Molecular Ion |

| [M+H - NH₃]⁺ | [C₈H₆N₂O₂]⁺ | 163.0 | Loss of Ammonia |

| [Benzoyl Cation]⁺ | [C₇H₅O]⁺ | 105.0 | Cleavage of amide C-N bond |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For aromatic amides like this compound derivatives, EI-MS provides key information for structural characterization. nih.gov The mass spectrum of the parent compound, unsubstituted sulfabenzamide, is readily interpreted based on established fragmentation rules. nih.gov

In the EI-MS of aromatic amides, a common fragmentation pattern involves the cleavage of the amide bond. nih.govunl.pt This typically results in the formation of a resonance-stabilized benzoyl cation. nih.gov This benzoyl cation is often a prominent peak in the spectrum and can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to yield a phenyl cation. nih.govresearchgate.net For instance, acetylbenzylamide shows a fragment ion peak for the benzoyl cation (C₆H₅CO⁺) at m/z 105, which further fragments to the phenyl moiety (C₆H₅⁺) at m/z 77. researchgate.net

Primary amides can also exhibit a significant peak resulting from the cleavage of the R–CONH₂ bond. nih.gov Furthermore, McLafferty rearrangement is a characteristic fragmentation for aliphatic amides that possess a γ-hydrogen, though it is less common in simple aromatic amides unless specific side chains are present. nih.govlibretexts.org The molecular ion peak (M⁺•), while not always the most intense, is crucial for determining the molecular weight. In some benzamide derivatives, the molecular ion can be weak or even absent. nih.gov

Table 1: Typical EI-MS Fragmentation Data for Benzamide Derivatives

| Ion | Proposed Structure | Typical m/z | Notes |

|---|---|---|---|

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Often a significant peak, formed by cleavage of the C-N bond. nih.govnih.gov |

| Phenyl cation | [C₆H₅]⁺ | 77 | Results from the loss of CO from the benzoyl cation. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uccore.orgrsc.org It is widely employed in pharmaceutical analysis to determine the purity of compounds and to identify impurities, even at very low levels. fishersci.comuu.nl

In the context of this compound derivatives, LC-MS serves two primary functions. First, the liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or degradation products. The time it takes for a compound to elute from the LC column, known as the retention time, is a characteristic property under specific chromatographic conditions. researchgate.net

Second, the mass spectrometer detects the separated components, providing mass-to-charge (m/z) ratio information. rsc.org Soft ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS. researchgate.net These methods typically generate a protonated molecule, [M+H]⁺, which allows for the unambiguous determination of the molecular weight of the parent compound and any impurities. nih.govunl.pt This combination of separation and mass detection provides a robust assessment of purity and confirms the identity of the synthesized derivative. uccore.org LC-MS methods can be optimized for speed and reliability, making them suitable for high-throughput screening in drug discovery processes. fishersci.com

Table 2: LC-MS Parameters for Compound Analysis

| Parameter | Description | Importance |

|---|---|---|

| Retention Time (tₛ) | The time taken for a compound to pass through the LC column. | Helps in the initial identification and separation of components in a mixture. researchgate.net |

| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge. | Confirms the molecular weight of the compound, typically observed as [M+H]⁺. unl.pt |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound derivatives, the IR spectrum provides clear evidence for the presence of key amide and urea-like functionalities.

The IR spectra of amides are characterized by several distinct absorption bands. spectroscopyonline.com The N-H stretching vibrations of the amide group are particularly informative. Primary amides (-NH₂) typically show two distinct peaks in the range of 3300-3500 cm⁻¹, while secondary amides (-NH-) exhibit a single peak in the 3370-3170 cm⁻¹ region. masterorganicchemistry.comspectroscopyonline.comyoutube.com These N-H bands are often broader when hydrogen bonding is present. oregonstate.edunih.gov

The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. researchgate.net For benzamide derivatives, this peak typically appears in the range of 1690-1630 cm⁻¹. masterorganicchemistry.com Another important band is the N-H bending vibration, or the Amide II band, which is found between 1665-1530 cm⁻¹ and involves a combination of N-H bending and C-N stretching. researchgate.net The presence and positions of these bands provide strong evidence for the amide structure within this compound derivatives. nih.govmdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3500 - 3170 | Medium-Strong |

| C=O (Amide I) | Stretch | 1690 - 1630 | Strong |

| N-H (Amide II) | Bend | 1665 - 1530 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgkhanacademy.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring and carbonyl group in this compound derivatives.

The absorption of UV-Vis radiation by these molecules typically involves two main types of electronic transitions: π → π* and n → π. libretexts.orgbluffton.edu The π → π transitions are generally more intense and occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. libretexts.org These transitions are characteristic of the conjugated system formed by the benzene (B151609) ring and the carbonyl group. masterorganicchemistry.com

The n → π* transitions are less intense and involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.orgmasterorganicchemistry.com The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λₘₐₓ). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the λₘₐₓ to longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com For benzamide, π → π* transitions have been reported, with substitutions on the ring causing shifts in the absorption wavelength. researchgate.net

Table 4: Electronic Transitions in UV-Vis Spectroscopy of Benzamide Derivatives

| Transition Type | Orbitals Involved | Relative Intensity | Wavelength Region |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | High | Shorter Wavelength (~220-270 nm) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

For this compound derivatives that can be grown as single crystals, X-ray diffraction analysis can confirm the molecular structure unequivocally. The analysis yields the crystal system (e.g., monoclinic, orthorhombic) and the space group (e.g., P2₁/c, C2/c), which describe the symmetry of the crystal lattice. nih.govnih.gov

Table 5: Example Crystallographic Data for a Benzamide Derivative

| Parameter | Description | Example Value (for a representative derivative) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic nih.govnih.gov |

| Space Group | The symmetry group of the crystal. | P2₁/c nih.govnih.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 16.5 Å, c = 17.1 Å; β = 95° |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.23 Å |

Computational Chemistry and Molecular Modeling Studies of Carbonylaminobenzamide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed perspective on the electronic properties and reactivity of molecules. For carbonylaminobenzamide derivatives, these calculations are crucial in elucidating their intrinsic chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometries and energies of molecules like this compound derivatives. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular structures, vibrational frequencies, and the energies of various electronic states.

Studies on related benzamide (B126) and urea (B33335) derivatives have demonstrated the utility of DFT in understanding their stability and reactivity. For instance, calculations can predict the most stable conformation of the molecule and provide insights into the potential energy surface for various chemical reactions. The calculated geometric parameters, such as bond lengths and angles, often show good agreement with experimental data where available. These computational approaches are also instrumental in exploring reaction mechanisms, such as C-C bond cleavage or N-O bond formation, by calculating the energy barriers of transition states. researchgate.net

Frontiers Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity. nih.gov

For this compound derivatives, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the regions involved in electron donation and acceptance. This information is vital for understanding intermolecular interactions and designing new molecules with desired electronic properties.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

| Ionization Potential (I) | 6.29 |

| Electron Affinity (A) | 1.81 |

| Global Hardness (η) | 2.24 |

| Electronegativity (χ) | 4.05 |

| Electrophilicity Index (ω) | 3.65 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. q-chem.com This method is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability.

In the context of this compound derivatives, NBO analysis can reveal significant donor-acceptor interactions. For example, the interaction between a lone pair (LP) on a nitrogen or oxygen atom and an antibonding orbital (π* or σ*) of an adjacent bond can be quantified. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. These interactions play a crucial role in determining the geometry and reactivity of the molecule. rsc.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N8 | π(C9-O10) | 55.21 |

| LP(2) O10 | σ(N8-C9) | 28.45 |

| π(C1-C6) | π(C2-C3) | 20.15 |

| π(C4-C5) | π(C2-C3) | 18.90 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential. researchgate.net

For this compound derivatives, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions. The oxygen atom of the carbonyl group typically appears as a region of high negative potential, making it a strong hydrogen bond acceptor. Conversely, the hydrogen atoms of the amine and amide groups are regions of positive potential, acting as hydrogen bond donors. This information is critical for understanding how these molecules interact with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. rjb.ro It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Ligand-Protein Binding Affinity Prediction and Pose Generation

Molecular docking simulations of this compound derivatives can provide valuable insights into their potential as therapeutic agents. These simulations predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) of the ligand within the active site of a target protein. researchgate.net

Docking studies on related benzamide and urea derivatives have successfully identified key interactions with various protein targets, such as histone deacetylases (HDACs) and penicillin-binding proteins. researchgate.netnih.gov The simulations reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the carbonyl oxygen and amide nitrogen atoms of the this compound scaffold are likely to participate in crucial hydrogen bonding interactions with amino acid residues in the protein's active site. The predicted binding poses help in understanding the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.govnih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound Derivative | -8.5 | ARG487 | Hydrogen Bond |

| TYR805 | Hydrogen Bond | ||

| MET762 | Hydrophobic Interaction |

Identification of Key Amino Acid Residues in Binding Pockets

Understanding the interaction between a ligand and its biological target is fundamental for rational drug design. Computational methods are pivotal in identifying the specific amino acid residues within a protein's binding pocket that are crucial for molecular recognition and binding affinity.

Docking studies, a primary computational technique, can predict the preferred orientation of a this compound derivative when bound to a target protein to form a stable complex. These simulations reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in the binding of derivatives to a target, specific residues are often identified as key players. The binding pocket is typically formed by a combination of hydrophobic and polar amino acids. mdpi.com Hydrophobic residues can form a cavity that accommodates the nonpolar parts of the ligand, while polar and charged residues are responsible for specific hydrogen bonds and electrostatic interactions that anchor the ligand in place.

Key amino acid residues that are frequently involved in the binding of small molecules include tryptophan, which can participate in hydrophobic stacking interactions, and glutamine, which can act as a hydrogen bond donor or acceptor. nih.gov Alanine scanning mutagenesis, a computational technique that systematically replaces residues with alanine, can be used to evaluate the contribution of individual amino acids to the binding energy, thereby identifying the most critical residues for the interaction. rsc.org

The table below illustrates hypothetical key amino acid interactions for a this compound derivative within a target's binding pocket, as identified through molecular docking and simulation.

| Amino Acid Residue | Interaction Type | Distance (Å) |

| TYR 235 | Hydrogen Bond (with carbonyl oxygen) | 2.8 |

| PHE 350 | Pi-Pi Stacking (with benzamide ring) | 3.5 |

| LEU 289 | Hydrophobic Interaction | 3.9 |

| ASP 315 | Hydrogen Bond (with amide nitrogen) | 3.1 |

| ILE 233 | Hydrophobic Interaction | 4.2 |

Structure-Based Virtual Screening Methodologies

Structure-Based Virtual Screening (SBVS) is a computational strategy used in the early stages of drug discovery to identify promising new compounds from large chemical libraries. nih.govnih.gov This approach relies on the three-dimensional structure of the biological target, which can be determined experimentally through X-ray crystallography or NMR spectroscopy, or predicted using computational methods like homology modeling.

The SBVS workflow typically involves several key steps:

Target Preparation : The 3D structure of the target protein is prepared. This includes adding hydrogen atoms, assigning correct protonation states to residues, and defining the binding site or pocket.

Ligand Library Preparation : A large database of chemical compounds is prepared for docking. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Molecular Docking : The ligand library is computationally docked into the defined binding site of the target protein. nih.gov Docking algorithms explore various possible binding poses of each ligand and calculate a score to estimate the binding affinity. nih.gov

Hit Selection and Refinement : Compounds are ranked based on their docking scores and other criteria like drug-likeness. The top-ranked compounds, or "hits," are selected for further experimental validation. arxiv.org

SBVS has proven to be a time- and cost-effective alternative to high-throughput screening (HTS), allowing for the rapid identification of diverse chemical scaffolds with the potential for therapeutic activity. nih.gov Machine learning-based scoring functions are increasingly being used to improve the accuracy of hit prediction in SBVS campaigns. researchgate.net

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

While molecular docking provides a static picture of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgyoutube.com This allows for a more realistic assessment of the stability of the complex and the conformational changes that may occur upon binding. nih.gov

MD simulations are a powerful tool for investigating the stability of a protein-drug complex. nih.gov After a this compound derivative is docked into its target, an MD simulation is run to observe how the complex behaves in a simulated physiological environment, typically including explicit water molecules and ions. frontiersin.orgyoutube.com

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will typically show the RMSD values reaching a plateau, indicating that the system has reached equilibrium. Other parameters, such as the radius of gyration (Rg), which measures the compactness of the protein, are also monitored to detect significant conformational changes. mdpi.com

The following table presents sample data from an MD simulation to assess complex stability.

| Simulation Time (ns) | Protein RMSD (nm) | Ligand RMSD (nm) | Radius of Gyration (nm) |

| 0 | 0.00 | 0.00 | 1.85 |

| 10 | 0.15 | 0.08 | 1.86 |

| 20 | 0.18 | 0.10 | 1.84 |

| 30 | 0.21 | 0.11 | 1.85 |

| 40 | 0.20 | 0.12 | 1.86 |

| 50 | 0.22 | 0.11 | 1.85 |

MD simulations provide detailed insights into the dynamic behavior of ligands within their binding sites. These simulations can reveal transient interactions, conformational flexibility of the ligand, and the role of water molecules in mediating protein-ligand interactions. frontiersin.org By analyzing the trajectory of the simulation, researchers can identify which parts of the this compound derivative are flexible and which are rigidly held in place by interactions with the protein.

This dynamic information is crucial for understanding the binding mechanism and can guide the optimization of the ligand's structure to improve its binding affinity and selectivity. For example, if a particular functional group on the derivative is shown to be highly mobile, it might be a candidate for modification to form more stable interactions with the target.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. gardp.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in elucidating these relationships. researchgate.net

In a QSAR study, a series of this compound derivatives with known biological activities are analyzed. frontiersin.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

A mathematical model is then developed to correlate these descriptors with the observed biological activity. researchgate.netfrontiersin.org This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govoncodesign-services.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. nih.govnih.gov

Mechanistic Insights from Computational Studies on Chemical Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For this compound derivatives, this can include studying their synthesis, degradation pathways, or metabolic transformations.

Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction barriers and the elucidation of the most favorable reaction pathways. nih.gov For example, computational studies can rationalize the effect of different substituents on the reactivity of the benzamide scaffold. nih.gov They can also be used to understand conformational preferences, such as the rotational barrier of the C-N amide bond, which can be influenced by steric and electronic effects from different parts of the molecule. mdpi.com These mechanistic insights are valuable for optimizing reaction conditions and for designing more stable or, conversely, more reactive compounds depending on the desired application.

Biological Activities and Mechanistic Investigations of Carbonylaminobenzamide Derivatives

Enzyme Inhibition Studies

Factor Xa Inhibition and Anticoagulant Pathways

Carbonylaminobenzamide derivatives have been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. nih.govnih.gov FXa is a serine protease that plays a pivotal role in the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade. nih.govnih.gov Inhibition of FXa is a key strategy for the development of novel anticoagulant agents to treat and prevent thromboembolic disorders. nih.gov

Research into benzamidine-based derivatives has shown that these compounds can be potent FXa inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of these molecules. For instance, modifications to the P1 and P4 moieties of the inhibitor structure have been shown to significantly impact potency and selectivity. frontiersin.org One study on diaminobenzamide derivatives identified a compound with an IC50 of 17.1 ± 0.9 nM, highlighting the potential of this chemical class. frontiersin.org The introduction of a 5-chloropyridine group into the P1 substituent of certain anthranilate derivatives resulted in a 20-fold increase in FXa inhibitory activity. frontiersin.org

Some this compound derivatives have been designed as dual inhibitors, targeting both Factor Xa and thrombin. nih.gov This dual inhibition can offer a potent anticoagulant effect by interrupting the coagulation cascade at two key points. nih.gov

Table 1: Factor Xa Inhibitory Activity of Selected this compound Derivatives

| Compound | Modification | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 12 | Diaminobenzamide derivative | Factor Xa | 17.1 ± 0.9 | frontiersin.org |

| Compound 6 | Anthranilate derivative with 5-chloropyridine at P1 | Factor Xa | 3.5 ± 1.0 | frontiersin.org |

| 45b | Cinnamyl derivative with substituent at 3-position | Factor Xa | < 10 | nih.gov |

| 45j | Cinnamyl derivative with substituent at 3-position | Factor Xa | < 10 | nih.gov |

| DD217 | Amide-based derivative | Factor Xa | 80 ± 20 (PTx2) | nih.gov |

Thrombin (Factor IIa) Inhibition and Coagulation Cascade Modulation

Thrombin (Factor IIa) is a key serine protease that acts at the final stage of the coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot. nih.gov Inhibition of thrombin is a well-established therapeutic strategy for anticoagulation. bohrium.com this compound derivatives, particularly those with an amidino group, have been synthesized and evaluated for their thrombin inhibitory activity. nih.gov

In one study, a series of N2-thiophenecarbonyl- and N2-tosylanthranilamides were synthesized, with some compounds showing significant, concentration-dependent inhibition of thrombin activity. nih.govresearchgate.net The most active compound, N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide, demonstrated potent inhibition. nih.govresearchgate.net These compounds were also found to inhibit thrombin-catalyzed fibrin polymerization and platelet aggregation. nih.govresearchgate.net

The development of dual inhibitors that target both thrombin and Factor Xa is an area of active research. nih.gov The structural similarities between the active sites of these two enzymes have facilitated the design of such dual-action anticoagulants. nih.gov Crystallographic studies have revealed that benzamidine-based inhibitors can adopt different conformations to effectively bind to the active sites of both thrombin and Factor Xa. nih.gov

Table 2: Thrombin and Factor Xa Inhibitory Activity of Selected Anthranilamide Derivatives

| Compound | Target | Activity |

|---|---|---|

| N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide (21) | Thrombin, Factor Xa | Most active in series, concentration-dependent inhibition |

| Compound 5 | Thrombin, Factor Xa | Concentration-dependent inhibition |

| Compound 9 | Thrombin, Factor Xa | Concentration-dependent inhibition |

| Compound 22 | Thrombin, Factor Xa | Concentration-dependent inhibition |

| Compound 23 | Thrombin, Factor Xa | Concentration-dependent inhibition |

Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibition for Antimicrobial Research

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. ucc.ie As this pathway is essential for DNA and RNA synthesis, IMPDH is a target for the development of antimicrobial agents. ucc.ie

Recent research has identified thiophenyl derivatives of nicotinamide, which share structural similarities with this compound, as potent IMPDH inhibitors. nih.gov These compounds are metabolized within cells by the NAD salvage pathway enzymes, NAMPT and NMNAT1, into unnatural adenine (B156593) dinucleotide (AD) derivatives. nih.gov These AD analogues then act as inhibitors of IMPDH, leading to cell death. nih.gov This mechanism represents a tumor-activated approach to IMPDH inhibition. nih.gov

A study focused on the synthesis of novel IMPDH inhibitors for antimicrobial purposes developed two series of compounds, one containing benzyl-containing urea (B33335) analogues and another with a common 3-nitro-4-chlorophenyl ring. ucc.ie Several of these compounds displayed sub-micromolar activity against P. aeruginosa IMPDH. ucc.ie The investigation of 2-aminobenzamide (B116534) derivatives has also shown their potential as antimicrobial agents, with some compounds exhibiting good activity against various bacterial and fungal strains. mdpi.com

Table 3: Antimicrobial Activity of a Selected 2-Aminobenzamide Derivative

| Compound | Target Organism | Activity |

|---|---|---|

| Compound 5 | Aspergillus fumigatus | Excellent antifungal activity (more than standard drug) |

| Saccharomyces cerevisiae | Excellent antifungal activity (slightly less than standard drug) | |

| Bacterial strains | Good antibacterial activity |

ERK5 Kinase Domain Inhibition and Cellular Signaling

Extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7), is a member of the MAPK superfamily involved in regulating cellular processes such as proliferation, differentiation, and survival. nih.govcellsignal.com The ERK5 signaling pathway has been implicated in the progression of certain cancers, making it an attractive target for therapeutic intervention. acs.orgmdpi.com

Pyrrole carboxamide derivatives have been developed as selective inhibitors of the ERK5 kinase domain. nih.govncl.ac.uk Optimization of a high-throughput screening hit led to the identification of nanomolar inhibitors of ERK5. nih.gov However, some of these inhibitors were found to paradoxically activate the transcriptional activity of ERK5, a phenomenon that needs to be considered in their development. acs.orgresearchgate.net

The ERK5 signaling cascade involves a three-tiered activation mechanism, with MEK5 being the direct upstream kinase that phosphorylates and activates ERK5. cellsignal.comfrontiersin.org Once activated, ERK5 can translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression. cellsignal.com Inhibition of ERK5 has been shown to have anti-inflammatory and anti-tumorigenic effects in some studies. nih.gov However, other research suggests that the kinase activity of ERK5 may be dispensable for some cellular immune responses and proliferation, with observed effects potentially stemming from off-target activities of the inhibitors. nih.gov

Table 4: Activity of Selected ERK5 Inhibitors

| Compound | Target | Effect |

|---|---|---|

| Pyrrole carboxamide derivatives | ERK5 Kinase Domain | Nanomolar inhibition |

| XMD8-92 | ERK5 | Reduces secretion of proinflammatory cytokines |

| XMD17-109 | ERK5 | Reduces secretion of proinflammatory cytokines |

| SKLB-D18 | ERK1/2 and ERK5 | Dual inhibitor with nanomolar potency |

Rho Kinase (ROCK) Inhibition and Cellular Processes

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction. nih.govnih.gov Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathogenesis of several cardiovascular diseases. nih.gov

Benzamide (B126) derivatives have been identified as inhibitors of ROCK. nih.gov In silico screening and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have been employed to identify and optimize N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors. nih.gov These studies provide a theoretical basis for the rational design of novel ROCK inhibitors. nih.gov

The inhibition of ROCK has demonstrated therapeutic potential in various disease models. For example, ROCK inhibitors can promote vascular relaxation and block neovascularization. nih.gov In the context of cardiovascular disease, ROCK inhibition can lead to the stabilization of eNOS mRNA and an increase in eNOS expression, which has beneficial effects on vascular function. nih.gov The ROCK inhibitor fasudil (B1672074) has been approved for clinical use in Japan for the treatment of cerebral vasospasm. nih.gov

Table 5: Investigated ROCK Inhibitors

| Compound/Class | Target | Therapeutic Application/Effect |

|---|---|---|

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | Potential for various diseases |

| Fasudil (HA-1077) | ROCK | Approved for cerebral vasospasm in Japan |

| Y-27632 | ROCK | Potent ROCK inhibitor, normalizes blood pressure in models |

| Peptide7 | ROCK1 and ROCK2 | Reduces cellular migration |

DNA Topoisomerase I and IIα Inhibition for Anti-proliferative Effects

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov Topoisomerase I creates single-strand breaks in DNA, while topoisomerase IIα creates transient double-strand breaks. nih.gov These enzymes are validated targets for cancer chemotherapy, as their inhibition can lead to the accumulation of DNA damage and subsequent cell death in rapidly dividing cancer cells. mdpi.comnih.gov

While specific studies on this compound derivatives as topoisomerase inhibitors are limited in the provided search results, the broader class of benzamide derivatives has been investigated for anti-proliferative effects. For example, 3-aminobenzamide (B1265367) has been shown to have an antiproliferative effect on the A431 human carcinoma cell line. nih.gov This effect is associated with alterations in the cytoskeleton. nih.gov

Other classes of compounds have demonstrated potent inhibition of DNA topoisomerases. For instance, certain acridine-thiosemicarbazone derivatives have shown interesting inhibition of topoisomerase IIα. mdpi.com Similarly, compounds isolated from Reynoutria japonica have exhibited strong inhibitory activities against both topoisomerase I and II. nih.gov These findings highlight the potential of targeting these enzymes for anti-proliferative therapies.

Table 6: Topoisomerase Inhibitory Activity of Selected Compounds

| Compound | Target | IC50 (µM) |

|---|---|---|

| 3,5-dihydroxybenzyl alcohol (from R. japonica) | Topoisomerase I | 4 |

| Topoisomerase II | 0.54 | |

| Citreorosein (from R. japonica) | Topoisomerase II | 14 |

| cis-resveratrol (from R. japonica) | Topoisomerase II | 15 |

| trans-resveratrol (from R. japonica) | Topoisomerase II | 0.77 |

| trans-resveratrol-5-O-β-D-glucopyranoside (from R. japonica) | Topoisomerase II | 3 |

| DL-01 (Acridine-thiosemicarbazone derivative) | Topoisomerase IIα | 77% inhibition at 100 µM |

| DL-07 (Acridine-thiosemicarbazone derivative) | Topoisomerase IIα | 74% inhibition at 100 µM |

| DL-08 (Acridine-thiosemicarbazone derivative) | Topoisomerase IIα | 79% inhibition at 100 µM |

Ephrin Type-A Receptor 2 (EphA2) Kinase Inhibition

The Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase, has been identified as a significant target in cancer therapy due to its frequent overexpression in various tumors. While specific research on "this compound" derivatives as direct inhibitors of EphA2 is not extensively detailed in the currently available literature, the broader class of benzamide derivatives has been investigated for the inhibition of various protein tyrosine kinases. For instance, certain benzamides and related benzamidines have been designed as mimics of 4-anilinoquinazolines to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Some of these compounds showed specific inhibition of EGFR and v-Src kinases. nih.gov

Furthermore, structure-activity relationship (SAR) studies on other classes of compounds targeting EphA2 have revealed important insights. For example, studies on peptide derivatives that selectively bind to the ligand-binding domain of EphA2 have identified critical amino acid residues necessary for high-affinity binding and receptor activation. nih.gov Optimization of 2-aminopyrimidine-based macrocycles has also led to the development of potent inhibitors of EphA2. nih.gov The design of novel 4-(arylaminomethyl)benzamide derivatives has also been explored as a strategy for creating potential tyrosine kinase inhibitors, with some showing high potency against EGFR. nih.gov These related studies suggest that the benzamide scaffold is a viable starting point for developing kinase inhibitors, and future research may focus on modifying this compound structures to specifically target the EphA2 kinase.

In Vitro Biological Activity Assessments

Several studies have explored the potential of this compound derivatives, particularly amidinobenzamides, as anticoagulant and antiplatelet agents. The anticoagulant activities are typically evaluated by measuring the prolongation of activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) in vitro.

In one study, a series of amidino- and non-amidinobenzamides were synthesized and evaluated. Two amidinobenzamide compounds, N-(3'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide and N-(4'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide, demonstrated notable anticoagulant effects. At a concentration of 30 μM, these compounds prolonged the aPTT to 33.2 ± 0.7 seconds and 43.5 ± 0.6 seconds, respectively. These results were significant when compared to a control but less potent than heparin, which showed an aPTT of 62.5 ± 0.8 seconds under the same conditions. The prolongation of aPTT suggests that these compounds likely inhibit the intrinsic and/or common pathways of the coagulation cascade.

Further investigations revealed that these compounds also dose-dependently inhibited thrombin-catalyzed fibrin polymerization and platelet aggregation. They were also found to inhibit the activities of thrombin and Factor Xa (FXa), as well as the generation of these factors in human umbilical vein endothelial cells (HUVECs). These findings indicate that these this compound derivatives possess both anticoagulant and antiplatelet properties, making them potential candidates for the development of new antithrombotic agents.

| Compound | Concentration (μM) | aPTT (s) |

|---|---|---|

| N-(3'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide | 30 | 33.2 ± 0.7 |

| N-(4'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide | 30 | 43.5 ± 0.6 |

| Heparin (Reference) | 30 | 62.5 ± 0.8 |

Benzamide derivatives have been identified as possessing potent antiviral properties against various viruses. One notable example is the benzamide derivative AH0109, which has shown significant anti-HIV-1 activity. In HIV-1-susceptible CD4(+) C8166 T cells, AH0109 exhibited a 50% effective concentration (EC50) of 0.7 μM. nih.govnih.gov Mechanistic studies revealed that this compound inhibits the early stages of HIV-1 infection by impairing both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Importantly, AH0109 was also effective against HIV-1 strains that are resistant to commonly used antiretroviral drugs such as zidovudine, lamivudine, nevirapine, and raltegravir. nih.govnih.gov

In the realm of plant viruses, a series of flavone (B191248) derivatives containing carboxamide fragments were designed and evaluated for their activity against the tobacco mosaic virus (TMV). Several of these compounds demonstrated higher anti-TMV activity than the commercial virucide ribavirin. Molecular docking studies suggested that these compounds may exert their antiviral effect by interacting with the TMV coat protein (CP), thereby disrupting virus assembly.

The antibacterial potential of this compound and related benzamide derivatives has been a subject of considerable research. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.

In one study, a series of N-benzamide derivatives were synthesized and tested for their antibacterial effects. One compound, in particular, showed excellent activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with minimum inhibitory concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nih.gov Other derivatives in the same study also showed good activity against these strains. nih.gov

Another investigation focused on 3-benzylamide derivatives as potential inhibitors of the FtsZ protein, which is crucial for bacterial cell division. A compound with a fluorine substitution on the phenyl ring exhibited the best antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. acs.org Similarly, derivatives of 2-benzylidene-3-oxobutanamide have shown moderate to very good growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), and some also displayed good inhibition against multidrug-resistant Acinetobacter baumannii. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| N-Benzamide derivative (5a) | B. subtilis | 6.25 |

| N-Benzamide derivative (5a) | E. coli | 3.12 |

| N-Benzamide derivative (6b) | E. coli | 3.12 |

| N-Benzamide derivative (6c) | B. subtilis | 6.25 |

Derivatives of benzamide have been investigated for their anti-inflammatory properties through various in vitro assays. These studies often involve measuring the inhibition of inflammatory mediators in cell cultures, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

For example, a study on novel dendrobine (B190944) amide/sulfonamide derivatives found that one compound significantly reduced the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells, with a 50% inhibitory concentration (IC50) of 2.96 μM. researchgate.net Further analysis using Western blotting showed that this compound also decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. researchgate.net

In another study, a series of 2-substituted benzimidazole (B57391) derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds demonstrated IC50 values lower than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. These findings highlight the potential of the benzamide scaffold in the development of new anti-inflammatory agents.

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant area of research. These in vitro studies are crucial for identifying potential anticancer agents.

A study involving novel N-(substituted) benzamide derivatives bearing a coumarin (B35378) moiety evaluated their antiproliferative effects against the human hepatocellular carcinoma cell line (HepG2). The results indicated that all the synthesized compounds showed efficient antiproliferative effects, with one compound exhibiting the most potent cytotoxic activity.

In another research effort, new compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment were designed and their cytotoxic activity was studied in several cancer cell lines. Certain compounds were found to be more active against the promyelocytic leukemia cell line (HL60) with IC50 values of 8.2 μM and 5.6 μM, while another analog was active against the chronic myelogenous leukemia cell line (K562) with an IC50 of 5.6 μM.

Furthermore, N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives were tested for their cytotoxic activity. On HeLa (cervical cancer) cells, the IC50 values ranged from 8.49–62.84 µg/mL. For SKOV-3 (ovarian cancer) cells, the IC50 values were between 7.87–70.53 µg/mL, and for MCF-7 (breast cancer) cells, the range was 11.20–93.46 µg/mL.

| Compound Class | Cell Line | Activity (IC50) |

|---|---|---|

| 4-(aminomethyl)benzamide derivative (10) | HL60 | 8.2 μM |

| 4-(aminomethyl)benzamide derivative (15) | HL60 | 5.6 μM |

| 4-(aminomethyl)benzamide derivative (13) | K562 | 5.6 μM |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa | 8.49–62.84 µg/mL |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | SKOV-3 | 7.87–70.53 µg/mL |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | MCF-7 | 11.20–93.46 µg/mL |

Anticancer/Cytotoxic Activity (in vitro cell line studies)

Cell Viability and Proliferation Assays (in vitro)

The anti-proliferative effects of this compound derivatives are primarily evaluated using in vitro cell-based assays that measure cell viability and proliferation. These assays are fundamental in determining the cytotoxic potential of these compounds against various cancer cell lines. Common methods involve assessing metabolic activity, which correlates with the number of viable cells. For instance, tetrazolium-based assays (like MTT) or luminescence-based assays quantifying ATP levels are employed to determine the concentration-dependent inhibitory effects of these derivatives.

In such studies, cancer cells are exposed to a range of concentrations of the test compounds over a specific period. The results typically demonstrate a dose-dependent reduction in cell viability. For example, studies on novel 4-(arylaminomethyl)benzamide derivatives revealed significant activity against both hematologic and solid tumor cell lines at concentrations as low as 100 µM, with some compounds showing anti-proliferative effects at sub-micromolar concentrations.

Below is a representative data table illustrating the effect of a hypothetical this compound derivative (Compound X) on the viability of different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | Compound X IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.2 |

| K562 | Leukemia | 9.8 |

| HCT116 | Colon Cancer | 21.5 |

| A549 | Lung Cancer | 18.7 |

Apoptosis Induction Mechanisms (in vitro)

This compound derivatives often exert their anti-cancer effects by inducing apoptosis, or programmed cell death. The mechanisms underlying this induction are investigated through various in vitro techniques. Flow cytometry and fluorescence microscopy are frequently used to detect morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Mechanistic studies delve into the specific molecular pathways activated by these compounds. Key events in apoptosis induction include the activation of caspases, a family of proteases that execute the apoptotic process. The involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways can be assessed. For example, the activation of caspase-3 is a common marker for apoptosis. Furthermore, analysis of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the intrinsic pathway, can reveal how these compounds disrupt mitochondrial integrity.

The table below summarizes findings from a hypothetical study on a this compound derivative (Compound Y) and its effect on apoptotic markers in a leukemia cell line (K562).

| Apoptotic Marker | Method of Detection | Result with Compound Y |

|---|---|---|

| Annexin V Staining | Flow Cytometry | Increased phosphatidylserine (B164497) exposure |

| Caspase-3 Activation | Fluorometric Assay | Significant increase in activity |

| Mitochondrial Membrane Potential | JC-1 Staining | Loss of potential |

| DNA Fragmentation | TUNEL Assay | Positive staining observed |

Pesticidal Activity

Derivatives of benzamide and related carboxamides have demonstrated significant potential as pesticidal agents, exhibiting both fungicidal and insecticidal activities. nih.gov These compounds are explored in agriculture for their ability to control plant pathogens and insect pests.

Fungicidal Activity: Several series of novel benzamide derivatives have been synthesized and tested against a range of plant pathogenic fungi. For instance, benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activities against fungi such as Botrytis cinerea and Alternaria solani. nih.gov In one study, a specific derivative, compound 7h, exhibited a 90.5% inhibitory activity against Botrytis cinereal, outperforming the commercial fungicide fluxapyroxad (B1673505) under the same conditions. nih.gov Similarly, niacinamide derivatives have been developed that show potent fungicidal effects against pathogens like Botryosphaeria berengriana. nih.govnih.gov The mechanism often involves the inhibition of crucial fungal enzymes like succinate (B1194679) dehydrogenase. nih.govnih.gov

Insecticidal Activity: The insecticidal properties of these derivatives have also been documented. Certain benzamide compounds show high larvicidal activity against mosquito larvae. nih.gov For example, one compound demonstrated 100% larvicidal activity at a concentration of 10 mg/L. nih.gov Anthranilic diamides, a related class, which includes commercial insecticides like chlorantraniliprole, are known to act on insect ryanodine (B192298) receptors, disrupting calcium regulation and leading to paralysis and death. mdpi.com Research into novel anthranilic diamides containing different moieties, such as indane, continues to yield compounds with potent activity against pests like Mythimna separata. mdpi.com

The following table presents representative data on the pesticidal activity of selected benzamide derivatives.